Methylamine-13C hydrochloride
Overview
Description
Methylamine-13C hydrochloride is a labeled compound where the carbon atom in the methyl group is replaced with the carbon-13 isotope. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula for this compound is 13CH3NH2 · HCl, and it has a molecular weight of 68.51 g/mol .
Mechanism of Action
Target of Action
Methylamine-13C hydrochloride primarily targets the Ammonia Channel in organisms like Escherichia coli (strain K12) . This channel plays a crucial role in the transport of ammonia across the cell membrane.
Mode of Action
It is known to interact with its target, the ammonia channel, potentially influencing the transport of ammonia in the cell .
Biochemical Pathways
This compound may affect several biochemical pathways. For instance, it might influence the Citalopram Metabolism Pathway and the Tyrosine Metabolism . These pathways are involved in the metabolism of the antidepressant drug citalopram and the amino acid tyrosine, respectively .
Result of Action
Given its potential interaction with the Ammonia Channel, it might influence the transport of ammonia in the cell, which could have downstream effects on various cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored at room temperature away from light and moisture . Moreover, its hazardous nature requires careful handling and storage .
Biochemical Analysis
Biochemical Properties
Methylamine-13C hydrochloride plays a significant role in biochemical reactions. It combines with glutamate to produce N-methylated amino acids . In the formation of N-methylglutamate, this compound displaces the original amino group of the glutamate molecule .
Cellular Effects
It is known that amines, including this compound, are bases and they react with acids to form salts .
Molecular Mechanism
The molecular mechanism of this compound is complex. It is involved in the displacement of the amino group in glutamate, leading to the formation of N-methylglutamate . This process involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the preparation of this compound can be achieved through several methods, including the reaction of formaldehyde with ammonium chloride .
Dosage Effects in Animal Models
Animal models are indispensable in drug testing and the study of diseases, and they provide valuable insights into the effects of substances like this compound .
Metabolic Pathways
This compound is involved in the metabolism of N-methylated amino acids . It combines with glutamate to produce N-methylglutamate, a process that involves various enzymes and cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylamine-13C hydrochloride can be synthesized through several methods. One common approach involves the reaction of formaldehyde with ammonium chloride. The mixture is heated, and the resulting distillate is processed to obtain methylamine hydrochloride . Another method involves the synthesis of methyl chloride containing the carbon-13 isotope, which then reacts with an amine to generate this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The process ensures high purity and isotopic labeling efficiency, which is crucial for its applications in research .
Chemical Reactions Analysis
Types of Reactions: Methylamine-13C hydrochloride
Properties
IUPAC Name |
(113C)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N.ClH/c1-2;/h2H2,1H3;1H/i1+1; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMRYBIKMRVZLB-YTBWXGASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80583482 | |
Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60656-93-1 | |
Record name | (~13~C)Methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80583482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 60656-93-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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